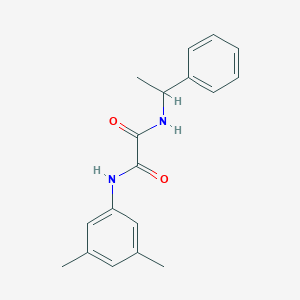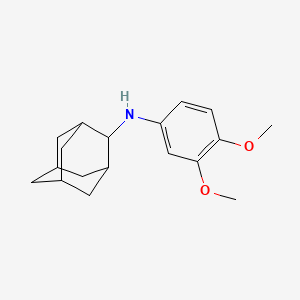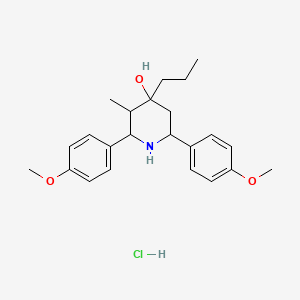![molecular formula C28H32N2O B4962528 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as BMB, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. BMB belongs to the class of compounds known as benzamides and has been shown to have a range of interesting biological properties.
Mécanisme D'action
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. This compound has also been shown to increase serotonin release, which may contribute to its antidepressant and anxiolytic effects. This compound has been shown to have analgesic effects, possibly through its modulation of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, this compound also has several limitations. It has low solubility in water, which can make it difficult to administer in animal studies. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for the study of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the potential use of this compound as a treatment for drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans. Another area of interest is the potential use of this compound as a neuroprotective agent. This compound has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new therapeutic targets.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves the reaction of 4-benzylpiperidine with 2-phenylethylamine, followed by the addition of benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The final product is purified using chromatography techniques. The yield of this compound is typically around 50%.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have a range of interesting biological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. This compound has also been shown to have potential as a treatment for drug addiction and as a neuroprotective agent.
Propriétés
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c31-28(29-18-15-23-7-3-1-4-8-23)27-13-11-26(12-14-27)22-30-19-16-25(17-20-30)21-24-9-5-2-6-10-24/h1-14,25H,15-22H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXPMYXGDYNWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![5-{2-[(2,6-dichlorophenyl)thio]ethyl}-2-methylpyridine oxalate](/img/structure/B4962462.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)

![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
